4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride is a chemical compound with the molecular formula C15H23NO3·HCl It is a morpholine derivative that features both amine and ether functional groups
Preparation Methods
The synthesis of 4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of 3-isopropoxyphenol with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethylmorpholine, resulting in the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[2-(3-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride can be compared with other similar compounds, such as:
4-[2-(3-methoxyphenoxy)ethyl]morpholine hydrochloride: This compound has a methoxy group instead of an isopropoxy group, which may result in different chemical and biological properties.
4-[2-(3-ethoxyphenoxy)ethyl]morpholine hydrochloride: The ethoxy group in this compound can influence its reactivity and interactions with biological targets.
4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride: The propoxy group may affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-13(2)19-15-5-3-4-14(12-15)18-11-8-16-6-9-17-10-7-16;/h3-5,12-13H,6-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFFUGRROILGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCOCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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